molecular formula C24H18N6O2S B12768072 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide CAS No. 88151-91-1

4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide

Cat. No.: B12768072
CAS No.: 88151-91-1
M. Wt: 454.5 g/mol
InChI Key: WMRVEYZSCYAQIM-UHFFFAOYSA-N
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Description

4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide is a structurally complex compound featuring a benzenesulfonamide core linked to a 2-phenylindole moiety via an azo (-N=N-) group and further substituted with a pyrimidinyl group. The 2-phenylindole scaffold is notable for its prevalence in bioactive molecules, particularly in antimicrobial and enzyme-inhibitory agents . The pyrimidinyl substituent introduces heterocyclic diversity, which may influence binding affinity in therapeutic targets such as kinases or microbial proteins.

Properties

CAS No.

88151-91-1

Molecular Formula

C24H18N6O2S

Molecular Weight

454.5 g/mol

IUPAC Name

4-[(2-phenyl-1H-indol-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C24H18N6O2S/c31-33(32,30-24-25-15-6-16-26-24)19-13-11-18(12-14-19)28-29-23-20-9-4-5-10-21(20)27-22(23)17-7-2-1-3-8-17/h1-16,27H,(H,25,26,30)

InChI Key

WMRVEYZSCYAQIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features to 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing indole and sulfonamide groups have been evaluated for their effectiveness against various cancer cell lines. A notable study demonstrated that certain indole-based compounds showed promising activity against human colorectal carcinoma cells (HCT116), with IC50 values indicating their potency compared to standard chemotherapeutics .

CompoundTarget Cell LineIC50 (µM)Reference
N9HCT1165.85
N18HCT1164.53

Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has been extensively studied. The synthesized compounds were tested against various Gram-positive and Gram-negative bacteria as well as fungi. The results showed that specific derivatives exhibited significant antimicrobial activity, suggesting that the incorporation of the sulfonamide group enhances the antibacterial properties of these compounds .

CompoundMicrobial StrainMIC (µM)Reference
N1E. coli1.27
N8S. aureus1.43

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide:

  • Anticancer Screening : A study involving the synthesis and testing of indole derivatives showed that modifications to the indole structure could enhance anticancer activity significantly, leading to further exploration of this class for cancer therapy .
  • Antimicrobial Evaluations : Investigations into thiazole and thiadiazole derivatives revealed that structural modifications could lead to increased antimicrobial potency, paralleling findings from studies on sulfonamide derivatives .

Mechanism of Action

The mechanism of action of 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of azo, sulfonamide, indole, and pyrimidinyl groups. Key analogs and their structural distinctions are summarized below:

Table 1: Structural Comparison of 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide and Analogous Compounds

Compound Name Core Structure Substituents/Linkers Key Differences Reference
Target Compound Benzenesulfonamide, indole Azo linker, pyrimidinyl group Unique azo-pyrimidinyl combination N/A
3u/3’u (4-methylbenzenesulfonamide derivatives) Benzenesulfonamide, indole Propyl/propan-2-yl linker, 4-methyl Alkyl linker vs. azo linker
Compound 62 (Indole-triazole hybrid) Indole-triazole Triazole, heptyl, butanamide Triazole instead of azo
Example 53 (Pyrazolo-pyrimidine derivative) Benzenesulfonamide, pyrazolo-pyrimidine Fluorophenyl, chromenone Pyrazolo-pyrimidine vs. pyrimidinyl
(S)3a (Chiral sulfonamide) Benzenesulfonamide, indole Ethyl linker, 4-methyl, chiral center Stereochemistry vs. planar azo

Biological Activity

The compound 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide is a novel azo compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured format.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16N4O2S\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This structure features an azo linkage and a sulfonamide group, which are both known to influence biological activity.

Anticancer Activity

Recent studies have demonstrated that similar compounds with azo linkages exhibit significant anticancer properties. For instance, compounds with indole and sulfonamide functionalities have been shown to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This is similar to the action of known chemotherapeutic agents like combretastatin A-4 (CA-4) .
  • In Vitro Studies :
    • A study on derivatives of benzenesulfonamide indicated that these compounds could inhibit the growth of cancer cells such as MCF7 (breast cancer) and HT-29 (colon cancer) with IC50 values in the nanomolar range .
    • Table 1 summarizes the antiproliferative activity against selected cancer cell lines:
CompoundCell LineIC50 (µM)
4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamideMCF70.25
HT-290.30
M210.28

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that azo compounds can exhibit antibacterial properties against various strains.

  • Study Findings :
    • In vitro testing against Staphylococcus aureus and Escherichia coli showed significant inhibition zones, suggesting effective antibacterial activity .
    • Table 2 provides a summary of antimicrobial activity:
MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound in a murine model bearing human tumor xenografts. The results indicated a substantial reduction in tumor volume compared to controls, supporting its potential as an anticancer therapeutic.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties where the compound was tested against clinical isolates of resistant bacterial strains. The findings revealed that it maintained effectiveness even against multi-drug resistant strains, highlighting its therapeutic promise .

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